PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-

Vue d'ensemble

Description

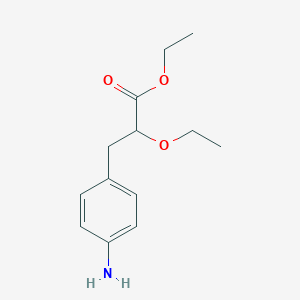

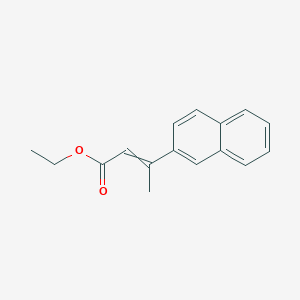

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

The synthesis of PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- involves several steps:

Preparation of 2,4-Di-tert-butylphenol: Phenol is alkylated with isobutylene in the presence of sulfuric acid at around 70°C to produce 2,4-Di-tert-butylphenol[][1].

Diazotization of p-chloro-o-nitroaniline:

p-Chloro-o-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. Sodium nitrite solution is added slowly to form the diazonium salt[1][1].Coupling Reaction: The diazonium salt is coupled with 2,4-Di-tert-butylphenol in the presence of sodium hydroxide in methanol at 0-5°C to form the azo compound[][1].

Reduction: The azo compound is reduced using zinc powder in ethanol at 40-45°C to yield the final product[][1].

Purification: The crude product is dissolved in ethyl acetate, filtered, and recrystallized to obtain pure PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)-[][1].

Analyse Des Réactions Chimiques

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.

Reduction: Reduction reactions typically involve the conversion of the azo group to an amine group using reducing agents like zinc powder[][1].

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters[][1].

Applications De Recherche Scientifique

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- has a wide range of scientific research applications:

Chemistry: It is used as a UV stabilizer in polymers, preventing degradation caused by UV radiation[][1].

Industry: It is widely used in the production of plastics, coatings, and personal care products to enhance their UV resistance[][1].

Mécanisme D'action

The primary mechanism of action of PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- involves the absorption of UV light. The benzotriazole moiety in the compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from reaching and damaging the underlying material . This compound also interacts with various molecular targets, including proteins and nucleic acids, to provide protection against UV-induced damage .

Comparaison Avec Des Composés Similaires

PHENOL,2,4-BIS(1,1-DIMETHYLETHYL)-6-(1-OXIDO-2H-BENZOTRIAZOL-2-YL)- is unique due to its high UV absorption efficiency and stability. Similar compounds include:

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol:

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol:

These compounds share similar UV-absorbing properties but differ in their chemical structures and specific applications.

Propriétés

Numéro CAS |

84755-44-2 |

|---|---|

Formule moléculaire |

C20H25N3O2 |

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

2,4-ditert-butyl-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol |

InChI |

InChI=1S/C20H25N3O2/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)22-21-15-9-7-8-10-16(15)23(22)25/h7-12,24H,1-6H3 |

Clé InChI |

LIPRFPHMPPZDQM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)

![1-[2-(Cyclobutylcarbonyl)aminophenyl]indoline](/img/structure/B8289913.png)

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)

![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)